molecular formula C11H8ClNO2 B8182267 Methyl 5-chloroisoquinoline-6-carboxylate

Methyl 5-chloroisoquinoline-6-carboxylate

Cat. No.: B8182267
M. Wt: 221.64 g/mol
InChI Key: IPYOPTYZUPYCBA-UHFFFAOYSA-N
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Description

Methyl 5-chloroisoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H8ClNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloroisoquinoline-6-carboxylate typically involves the chlorination of isoquinoline derivatives followed by esterification. One common method includes the reaction of 5-chloroisoquinoline-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloroisoquinoline-6-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the isoquinoline ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Various substituted isoquinoline derivatives.

    Ester hydrolysis: 5-chloroisoquinoline-6-carboxylic acid.

    Oxidation and reduction: Oxidized or reduced isoquinoline derivatives.

Scientific Research Applications

Methyl 5-chloroisoquinoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-chloroisoquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromoisoquinoline-6-carboxylate
  • Methyl 5-fluoroisoquinoline-6-carboxylate
  • Methyl 5-iodoisoquinoline-6-carboxylate

Uniqueness

Methyl 5-chloroisoquinoline-6-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in drug development and chemical research .

Properties

IUPAC Name

methyl 5-chloroisoquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)9-3-2-7-6-13-5-4-8(7)10(9)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYOPTYZUPYCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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